

YYA-021 Binding to HIV-1 gp120: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YYA-021

Cat. No.: B1683535

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small-molecule CD4 mimic, **YYA-021**, and the HIV-1 envelope glycoprotein gp120. **YYA-021** is an experimental HIV entry inhibitor that competitively targets the CD4 binding site on gp120, preventing the initial attachment of the virus to host cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the compound's mechanism of action and the workflow for its characterization.

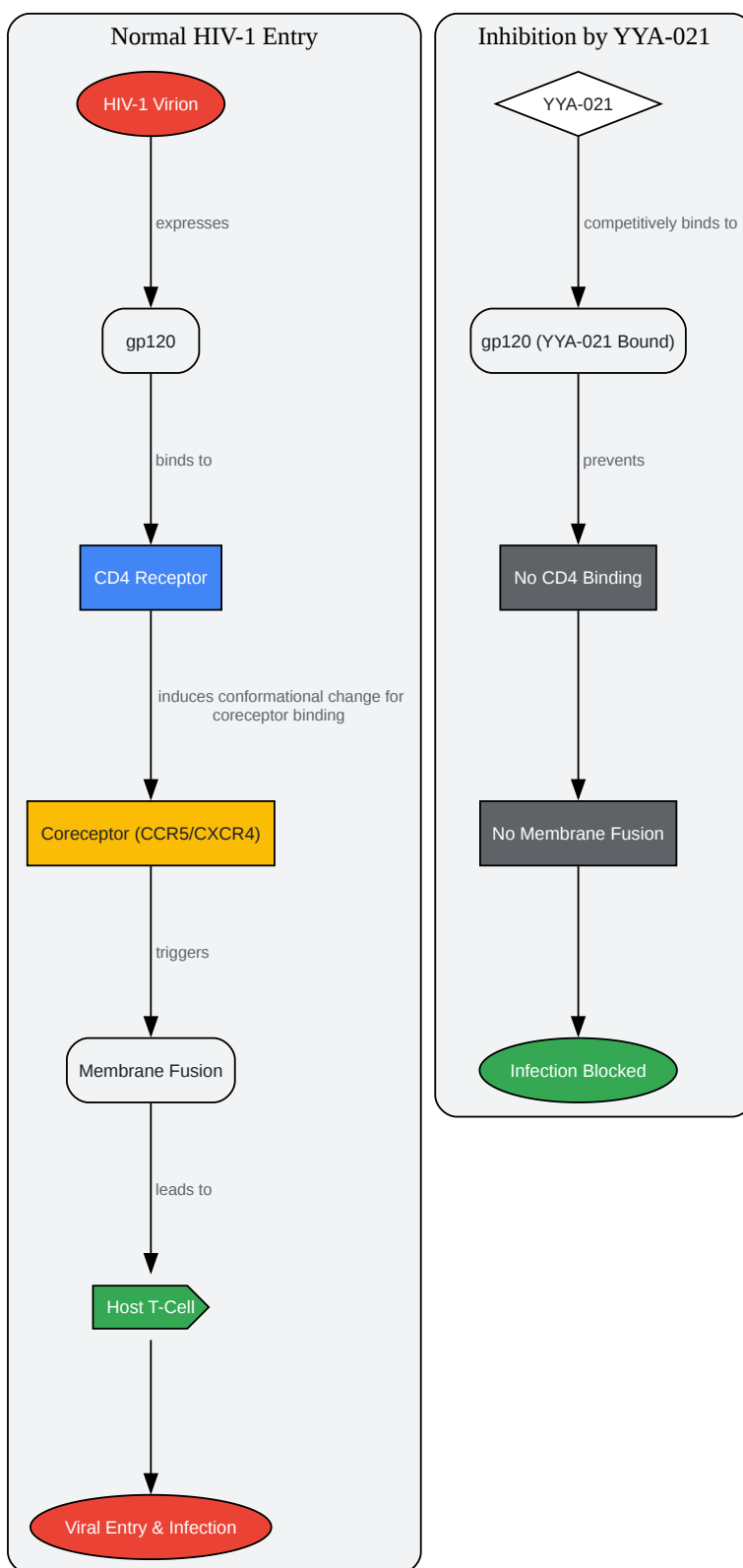
Mechanism of Action

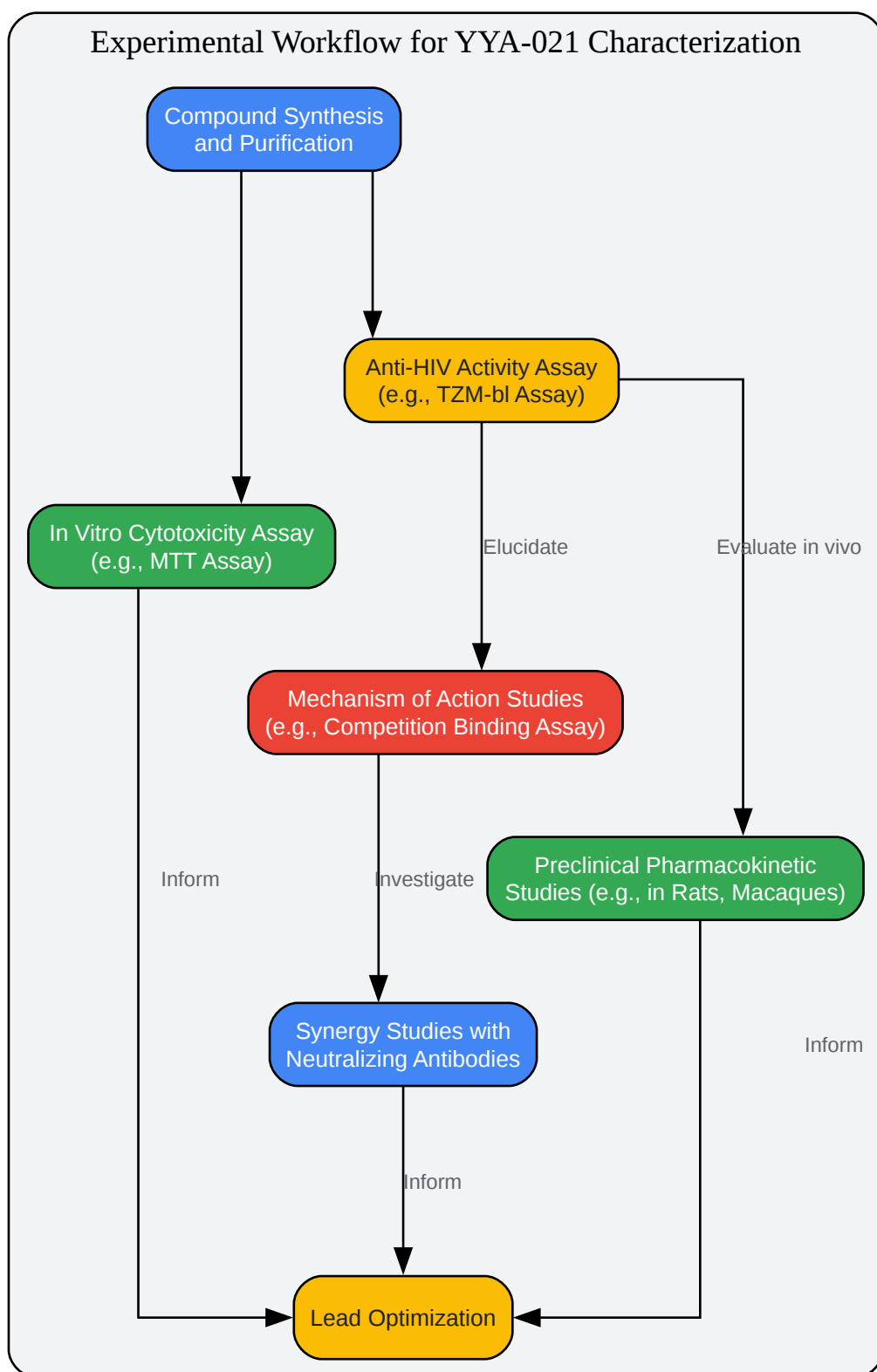
YYA-021 functions as a CD4 mimic, competitively inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on target cells[1][2]. This interaction is a critical first step in the viral entry process. By binding to the conserved Phe43 cavity on gp120, the same site engaged by the CD4 receptor, **YYA-021** blocks the conformational changes in gp120 that are necessary for subsequent binding to the coreceptors (CCR5 or CXCR4) and eventual membrane fusion[2].

Furthermore, the binding of **YYA-021** to gp120 can induce conformational changes in the envelope glycoprotein, which can render the virus more susceptible to neutralization by certain antibodies. Specifically, it has been shown to enhance the neutralizing activity of anti-V3 loop monoclonal antibodies, such as KD-247[3]. This synergistic effect suggests that **YYA-021** can

expose otherwise hidden epitopes on the viral surface, making them accessible to the immune system.

Below is a diagram illustrating the mechanism of **YYA-021** in inhibiting HIV-1 entry.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- To cite this document: BenchChem. [YYA-021 Binding to HIV-1 gp120: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683535#yya-021-binding-site-on-hiv-gp120]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

